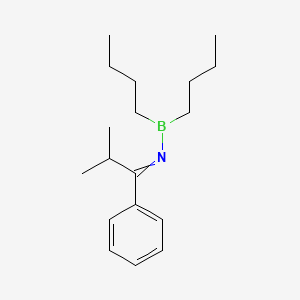
N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boron atom bonded to two butyl groups and an imine group attached to a phenyl-substituted propan-1-imine backbone. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine typically involves the reaction of dibutylborane with 2-methyl-1-phenylpropan-1-imine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve the use of organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and substituted boron compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron-containing compounds for targeted cancer treatment.
Industry: It is used in the production of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with biomolecules, which can alter their function and activity. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-amine
- N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-ol
- N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-thiol
Uniqueness
N-(Dibutylboranyl)-2-methyl-1-phenylpropan-1-imine is unique due to its imine group, which provides distinct reactivity compared to its amine, alcohol, and thiol analogs. This unique reactivity allows for selective transformations and applications that are not possible with similar compounds.
Properties
CAS No. |
61209-16-3 |
|---|---|
Molecular Formula |
C18H30BN |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-dibutylboranyl-2-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C18H30BN/c1-5-7-14-19(15-8-6-2)20-18(16(3)4)17-12-10-9-11-13-17/h9-13,16H,5-8,14-15H2,1-4H3 |
InChI Key |
AIBACYHIMQZZJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















